11-Dehydrocorticosterone
11-Dehydrocorticosterone
11-Dehydrocorticosterone, also known as 17-deoxycortisone or kendall's compound a, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, 11-dehydrocorticosterone is considered to be a steroid lipid molecule. 11-Dehydrocorticosterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 11-Dehydrocorticosterone has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 11-dehydrocorticosterone is primarily located in the membrane (predicted from logP) and cytoplasm. 11-Dehydrocorticosterone can be biosynthesized from corticosterone; which is catalyzed by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2. In humans, 11-dehydrocorticosterone is involved in the steroidogenesis pathway. 11-Dehydrocorticosterone is also involved in several metabolic disorders, some of which include the apparent mineralocorticoid excess syndrome pathway, 3-Beta-hydroxysteroid dehydrogenase deficiency, adrenal hyperplasia type 5 or congenital adrenal hyperplasia due to 17 Alpha-hydroxylase deficiency, and the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway.
Brand Name:
Vulcanchem
CAS No.:
72-23-1
VCID:
VC0106187
InChI:
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16?,19+,20-,21-/m0/s1
SMILES:
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C
Molecular Formula:
C21H28O4
Molecular Weight:
344.4 g/mol
11-Dehydrocorticosterone
CAS No.: 72-23-1
Reference Standards
VCID: VC0106187
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol
CAS No. | 72-23-1 |
---|---|
Product Name | 11-Dehydrocorticosterone |
Molecular Formula | C21H28O4 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | (8S,9S,10R,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Standard InChI | InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,19,22H,3-8,10-11H2,1-2H3/t14-,15-,16?,19+,20-,21-/m0/s1 |
Standard InChIKey | FUFLCEKSBBHCMO-KJQYFISQSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C |
SMILES | CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C |
Melting Point | 183.5°C |
Physical Description | Solid |
Description | 11-Dehydrocorticosterone, also known as 17-deoxycortisone or kendall's compound a, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, 11-dehydrocorticosterone is considered to be a steroid lipid molecule. 11-Dehydrocorticosterone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 11-Dehydrocorticosterone has been found throughout most human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, 11-dehydrocorticosterone is primarily located in the membrane (predicted from logP) and cytoplasm. 11-Dehydrocorticosterone can be biosynthesized from corticosterone; which is catalyzed by the enzyme corticosteroid 11-beta-dehydrogenase isozyme 2. In humans, 11-dehydrocorticosterone is involved in the steroidogenesis pathway. 11-Dehydrocorticosterone is also involved in several metabolic disorders, some of which include the apparent mineralocorticoid excess syndrome pathway, 3-Beta-hydroxysteroid dehydrogenase deficiency, adrenal hyperplasia type 5 or congenital adrenal hyperplasia due to 17 Alpha-hydroxylase deficiency, and the congenital lipoid adrenal hyperplasia (clah) or lipoid cah pathway. |
Synonyms | 11-Dehydrocorticosterone; 11-Oxo-11-deoxycorticosterone; 11-Oxocorticosterone;_x000B_17-(1-keto-2-Hydroxyethyl)-Δ4-androsten-3,11-dione; 4-Pregnen-21-ol-3,11,20-trione;_x000B_11-Dehydro-corticosterone; Dehydrocorticosterone; Kendall’s compound A;_x000B_NSC-9702; Δ4-Pr |
PubChem Compound | 13783449 |
Last Modified | Nov 11 2021 |
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